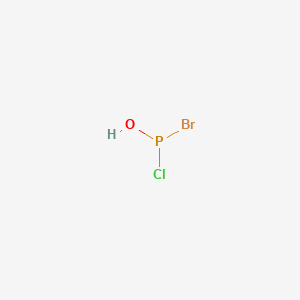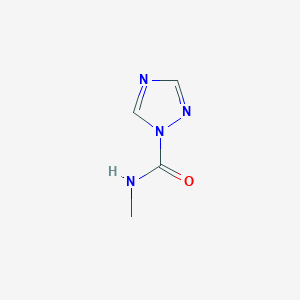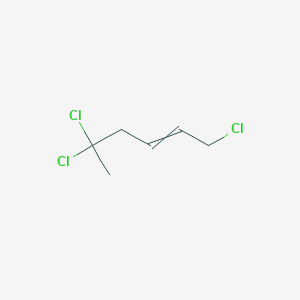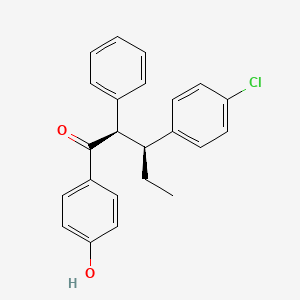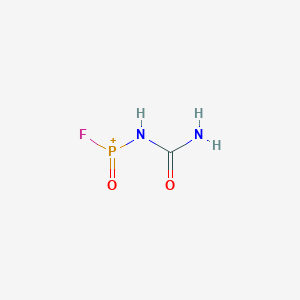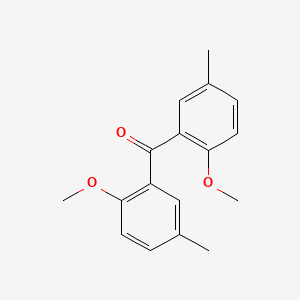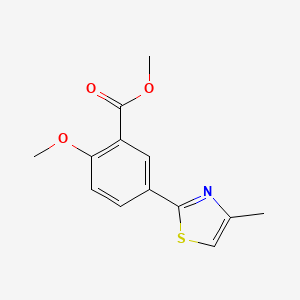
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester: is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a methoxy group, a thiazolyl group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reaction mixture to ensure complete esterification. The thiazolyl group can be introduced through a series of substitution reactions involving appropriate thiazole derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and methanol. The reaction is typically carried out in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of biochemical assays.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure allows for the exploration of novel mechanisms of action.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the thiazolyl group allows for interactions with sulfur-containing biomolecules, potentially affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, ethyl ester
- Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, propyl ester
- Benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, butyl ester
Comparison: Compared to its similar compounds, benzoic acid, 2-methoxy-5-(4-methyl-2-thiazolyl)-, methyl ester is unique due to its specific ester functional group. This functional group influences its reactivity and solubility, making it suitable for certain applications where other similar compounds may not be as effective. The presence of the methoxy and thiazolyl groups also contributes to its distinct chemical properties and potential biological activities.
Eigenschaften
CAS-Nummer |
35195-79-0 |
|---|---|
Molekularformel |
C13H13NO3S |
Molekulargewicht |
263.31 g/mol |
IUPAC-Name |
methyl 2-methoxy-5-(4-methyl-1,3-thiazol-2-yl)benzoate |
InChI |
InChI=1S/C13H13NO3S/c1-8-7-18-12(14-8)9-4-5-11(16-2)10(6-9)13(15)17-3/h4-7H,1-3H3 |
InChI-Schlüssel |
NTXFYBSZHPXZEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


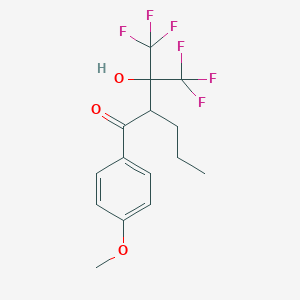
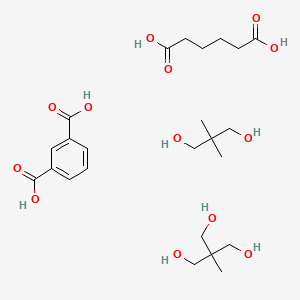
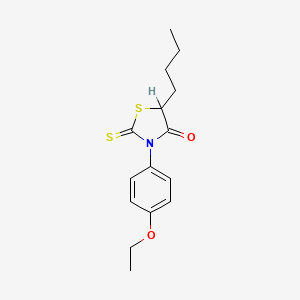
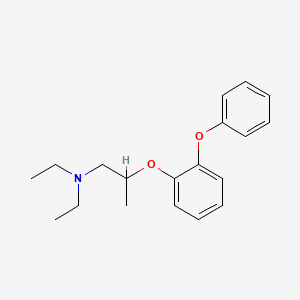
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)

